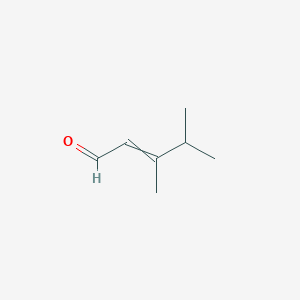
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole is an organic compound that features both an indole and a pyrimidine ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole typically involves the coupling of an indole derivative with a pyrimidine derivative. One common method involves the reaction of 1-methylindole with 2-chloro-5-methylpyrimidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can modify the indole ring to produce different functionalized indoles.
Wissenschaftliche Forschungsanwendungen
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various research purposes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but common targets include kinases, which are enzymes involved in cell signaling and regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole: Lacks the methyl group on the indole nitrogen.
3-(2-chloro-5-methylpyrimidin-4-yl)-1-ethyl-1H-indole: Has an ethyl group instead of a methyl group on the indole nitrogen.
3-(2-chloro-5-methylpyrimidin-4-yl)-1-benzyl-1H-indole: Contains a benzyl group on the indole nitrogen.
Uniqueness
The presence of the methyl group on the indole nitrogen in 3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Eigenschaften
Molekularformel |
C14H12ClN3 |
|---|---|
Molekulargewicht |
257.72 g/mol |
IUPAC-Name |
3-(2-chloro-5-methylpyrimidin-4-yl)-1-methylindole |
InChI |
InChI=1S/C14H12ClN3/c1-9-7-16-14(15)17-13(9)11-8-18(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |
InChI-Schlüssel |
JFXRZYAYRJDHPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl [2-(methoxymethoxy)phenyl]acetate](/img/structure/B8562402.png)




![tert-Butyl 5-bromo-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B8562440.png)




![3,5-Dimethyl-4-[(pyridin-2-yl)sulfanyl]phenol](/img/structure/B8562497.png)
